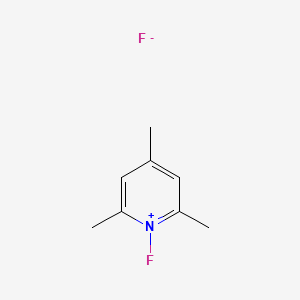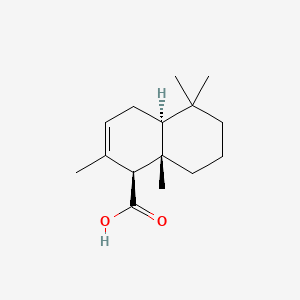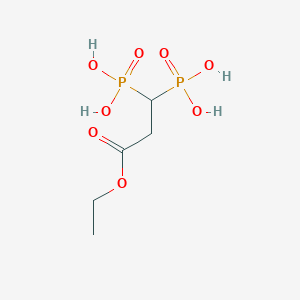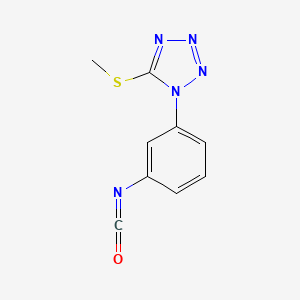![molecular formula C15H22N2O4 B14323317 Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- CAS No. 108447-63-8](/img/structure/B14323317.png)
Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- is a chemical compound with the molecular formula C14H22N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- typically involves the reaction of piperazine with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Piperazine: The parent compound, which is widely used in various applications.
Trimetazidine: A related compound with similar structural features and pharmacological properties.
1-(2,3,4-Trimethoxybenzyl)piperazine: Another derivative with similar chemical and biological properties.
Uniqueness
Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
108447-63-8 |
|---|---|
分子式 |
C15H22N2O4 |
分子量 |
294.35 g/mol |
IUPAC名 |
1-piperazin-1-yl-2-(3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H22N2O4/c1-19-12-8-11(9-13(20-2)15(12)21-3)10-14(18)17-6-4-16-5-7-17/h8-9,16H,4-7,10H2,1-3H3 |
InChIキー |
YOFCBKQWLUXXPI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



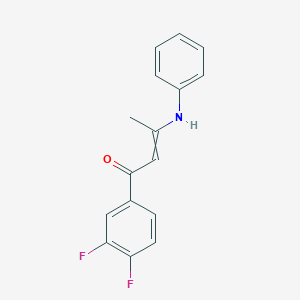

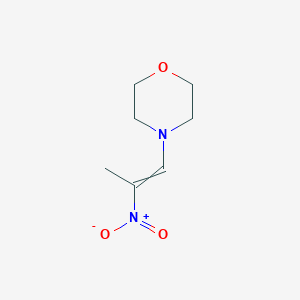
![4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol](/img/structure/B14323257.png)
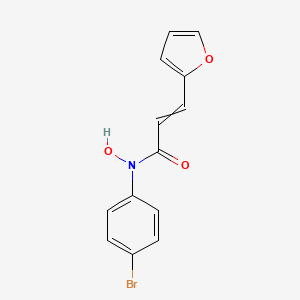


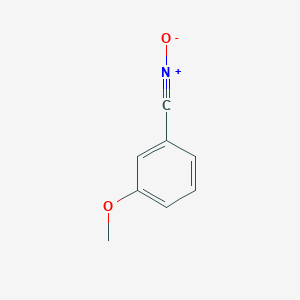
![2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride](/img/structure/B14323281.png)
